Ajugacumbin B

Description

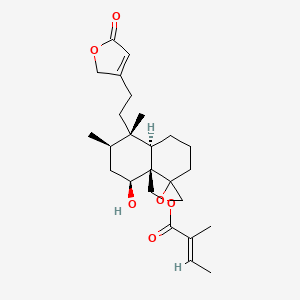

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIBUIPAAPHGEN-ZRBKXSIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124961-67-7 | |

| Record name | Ajugacumbin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Guide: Isolation of Ajugacumbin B from Ajuga decumbens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of Ajugacumbin B, a neo-clerodane diterpenoid, from the plant Ajuga decumbens. This document outlines the essential experimental protocols, data presentation, and workflow visualizations necessary for the successful extraction and purification of this compound. This compound, along with other related diterpenoids isolated from Ajuga decumbens, has garnered scientific interest for its potential biological activities.[1][2]

Overview of this compound

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characteristic secondary metabolites of the Ajuga genus.[3] These compounds are known for a range of biological activities, making them of interest for drug discovery and development. The isolation and characterization of this compound are critical first steps in exploring its therapeutic potential.

Experimental Protocols

The following sections detail a comprehensive, albeit generalized, protocol for the isolation of this compound from Ajuga decumbens. These steps are synthesized from various reported methods for the isolation of neo-clerodane diterpenoids from this plant species.

Plant Material Collection and Preparation

-

Collection: Whole plants of Ajuga decumbens are collected. For consistency, the developmental stage of the plant and the collection season should be recorded.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to a constant weight.

-

Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

Two primary methods of extraction are commonly employed:

-

Method A: Ethanolic Extraction

-

Maceration: The powdered plant material is macerated with 95% ethanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Extraction Duration: The mixture is allowed to stand for a period of 7-14 days with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

-

Method B: Dichloromethane Extraction

Table 1: Extraction Parameters

| Parameter | Ethanolic Extraction | Dichloromethane Extraction |

| Solvent | 95% Ethanol | Dichloromethane (DCM) |

| Ratio (Plant:Solvent) | 1:10 (w/v) | 1:10 (w/v) |

| Duration | 7-14 days | 3-5 days |

| Temperature | Room Temperature | Room Temperature |

Fractionation and Purification

The crude extract is a complex mixture and requires several chromatographic steps for the isolation of this compound.

2.3.1. Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known neo-clerodane diterpenoids. Fractions with similar TLC profiles are combined.

Table 2: Silica Gel Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | n-hexane:Ethyl Acetate (gradient) |

| Elution Profile | Start with 100% n-hexane, gradually increase Ethyl Acetate concentration |

| Monitoring | Thin Layer Chromatography (TLC) |

2.3.2. Preparative Thin Layer Chromatography (pTLC)

-

Plate Preparation: Pre-coated silica gel pTLC plates are used.

-

Sample Application: The combined fractions from the column chromatography are dissolved in a minimal amount of solvent and applied as a band onto the pTLC plate.

-

Development: The plate is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualization and Isolation: The bands are visualized under UV light (if applicable) or by staining. The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a polar solvent (e.g., ethyl acetate or methanol).

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is often employed.[4]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase.

-

Injection and Fractionation: The semi-purified sample from pTLC is dissolved in the mobile phase and injected into the HPLC system. Fractions are collected based on the retention time of the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Table 3: Preparative HPLC Parameters

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Methanol:Water or Acetonitrile:Water (gradient) |

| Detection | UV (e.g., 210 nm) |

| Flow Rate | 2-5 mL/min |

Structure Elucidation and Data

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data Type | Expected Observations |

| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Characteristic signals for the neo-clerodane skeleton. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to the carbon atoms of the diterpenoid structure. |

| HRESIMS | High-Resolution Mass | Provides the exact mass and molecular formula of the compound. |

| X-ray Crystallography | Crystal Structure | Provides the definitive 3D structure of the molecule. |

Note: Specific spectral data should be compared with published literature values for confirmation.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Ajuga decumbens.

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Ajuga decumbens is a multi-step process requiring careful extraction and chromatographic purification. The protocols outlined in this guide, based on established methods for neo-clerodane diterpenoids, provide a robust framework for obtaining this compound for further research and development. The successful isolation and characterization of this compound will enable a more thorough investigation of its biological properties and potential therapeutic applications.

References

- 1. Structure elucidation and inhibitory effects on NO production of clerodane diterpenes from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Unraveling of Ajugacumbin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ajugacumbin B, a naturally occurring neo-clerodane diterpenoid, has garnered attention within the scientific community for its potential biological activities, including antifeedant and anti-inflammatory properties. Isolated from the plant Ajuga decumbens, the elucidation of its complex molecular architecture was a pivotal step in understanding its chemical nature and potential applications. This technical guide provides an in-depth overview of the methodologies and data that were instrumental in determining the structure of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the whole plants of Ajuga decumbens. A general workflow for the extraction and purification of this compound is outlined below.

Caption: General workflow for the isolation of this compound.

Spectroscopic Data Analysis

The determination of the intricate structure of this compound relied heavily on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provided the molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, allowed for the detailed mapping of the molecule's connectivity and stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of an unknown compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is typically used.

-

Ionization Source: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques for this class of compounds.

-

Analysis Mode: The analysis is performed in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

-

Data Acquisition: Data is acquired over a specific mass range (e.g., m/z 100-1000) to detect the molecular ion peak and any fragment ions.

Results:

The molecular formula of this compound was established as C₂₅H₃₆O₆ based on the accurate mass measurement of its molecular ion.

| Ion | Observed m/z | Calculated m/z |

| [M+H]⁺ or [M+Na]⁺ | Data not available in accessible literature | Calculated based on C₂₅H₃₆O₆ |

| Molecular Weight | 432.2512 |

Note: Specific observed m/z values from the original literature were not accessible.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum.

¹H NMR Data (Predicted/Reported):

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in accessible literature |

Note: A comprehensive and verified list of ¹H NMR chemical shifts and coupling constants for this compound from the primary literature could not be accessed.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms present in a molecule.

Experimental Protocol:

-

Spectrometer: The same high-field NMR spectrometer as for ¹H NMR is used.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

¹³C NMR Data (Predicted/Reported):

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| Data not available in accessible literature |

Note: A comprehensive and verified list of ¹³C NMR chemical shifts for this compound from the primary literature could not be accessed.

Structure Elucidation Workflow

The final structure of this compound was pieced together by systematically analyzing the data from various spectroscopic experiments. The process involves a logical progression from determining the molecular formula to establishing the carbon skeleton and finally assigning the relative stereochemistry.

Caption: Logical workflow for the structure elucidation of this compound.

The key to assembling the final structure lies in the interpretation of 2D NMR data. COSY experiments reveal proton-proton coupling networks, allowing for the identification of spin systems within the molecule. HSQC spectra correlate each proton with its directly attached carbon atom. The crucial long-range correlations between protons and carbons are established through HMBC experiments, which are instrumental in connecting the different spin systems and piecing together the carbon skeleton. Finally, the relative stereochemistry of the molecule is determined by analyzing through-space interactions observed in NOESY or ROESY spectra. The absolute stereochemistry of this compound was definitively confirmed by single-crystal X-ray diffraction analysis.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic and integrated approach, combining mass spectrometry and a suite of NMR experiments, the complex three-dimensional structure of this neo-clerodane diterpenoid was successfully determined. This foundational knowledge is essential for further research into its biological activities and potential as a lead compound in drug discovery and development.

Ajugacumbin B: A Technical Guide to its Chemical Properties, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens Thunb.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated promising anticancer, antifeedant, and anti-inflammatory properties, making it a valuable subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic characterization, isolation protocols, and known biological activities of this compound.

Chemical Properties and Structure

This compound is a bicyclic diterpene with a decalin core, characteristic of the clerodane skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₆ | [2] |

| Molecular Weight | 432.5 g/mol | [2] |

| IUPAC Name | [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | [2] |

| SMILES | C/C=C(\C)/C(=O)OC[C@@]12--INVALID-LINK----INVALID-LINK--C">C@@(C)CCC4=CC(=O)OC4 | [2] |

| Classification | neo-Clerodane Diterpenoid | [3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | O-H | Stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

| ~1750 | C=O (ester) | Stretching |

| ~1735 | C=O (lactone) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

| ~1240 | C-O (ester) | Stretching |

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS is a critical technique for confirming the elemental composition of this compound. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated value for the proposed molecular formula, C₂₅H₃₆O₆, with a high degree of accuracy.

Experimental Protocols

Isolation of this compound from Ajuga decumbens

The following is a generalized protocol for the isolation and purification of this compound, based on methods reported for neo-clerodane diterpenoids from Ajuga species.

Figure 1: Workflow for the Isolation of this compound.

-

Extraction: The dried and powdered whole plant material of Ajuga decumbens is extracted with dichloromethane (DCM) at room temperature.

-

Concentration: The resulting DCM extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate, of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions enriched with this compound are combined and further purified using preparative TLC or semi-preparative high-performance liquid chromatography (HPLC).

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

In Vitro Anticancer Activity Assessment (CCK-8 Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the Cell Counting Kit-8 (CCK-8) assay.

Figure 2: Experimental Workflow for the CCK-8 Assay.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: After the incubation period, the CCK-8 reagent is added to each well.

-

Final Incubation: The plate is incubated for an additional 1-4 hours to allow for the colorimetric reaction to develop.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.

Biological Activity and Potential Mechanisms of Action

This compound has been reported to exhibit significant biological activities, primarily in the areas of cancer and inflammation.

Anticancer Activity

Studies have shown that this compound possesses potent in vitro anticancer activity against various cancer cell lines, including A549 (non-small cell lung cancer) and HeLa (cervical cancer). While the precise molecular mechanism of this compound is still under investigation, related studies on extracts from Ajuga decumbens and other structurally similar compounds suggest the involvement of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Figure 3: Hypothetical Anticancer Mechanism of this compound.

Based on studies of iridoids from Ajuga decumbens, it is hypothesized that this compound may exert its anticancer effects by inhibiting the ERK1/2 MAPK and PI3K/Akt signaling pathways.[4] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and suppression of metastasis in cancer cells.

Anti-inflammatory Activity

Extracts of Ajuga decumbens have demonstrated anti-inflammatory properties. The mechanism is believed to involve the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, the production of pro-inflammatory mediators can be suppressed.

Conclusion

This compound is a promising neo-clerodane diterpenoid with significant potential for the development of new therapeutic agents. Its demonstrated anticancer and anti-inflammatory activities warrant further in-depth investigation into its mechanisms of action and preclinical efficacy. This technical guide provides a foundational understanding of its chemical characteristics and biological profile to aid researchers in their future studies of this intriguing natural product. Further research is needed to fully elucidate its spectroscopic properties and to develop optimized and detailed protocols for its isolation and biological evaluation.

References

- 1. biomedres.us [biomedres.us]

- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure elucidation and inhibitory effects on NO production of clerodane diterpenes from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Neo-clerodane Diterpenoids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-clerodane diterpenoids are a large and structurally diverse class of natural products found across various plant species, notably in the Lamiaceae (mint) family. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including insect antifeedant properties, anti-inflammatory, antimicrobial, and psychoactive effects. A prominent example is Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from Salvia divinorum, which holds promise for the development of novel therapeutics for pain, addiction, and mood disorders. Understanding the intricate biosynthetic pathway of these molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of neo-clerodane diterpenoids, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development in this field.

Core Biosynthetic Pathway

The biosynthesis of neo-clerodane diterpenoids originates from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic neo-clerodane skeleton is a multi-step enzymatic process primarily involving two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed step is the cyclization of GGPP, catalyzed by a class II diTPS, to form a labdadienyl/copalyl pyrophosphate (CPP)-like intermediate. This is followed by a rearrangement and further cyclization catalyzed by a class I diTPS to yield the core neo-clerodane scaffold. Subsequent decorations of this scaffold by CYPs and other enzymes lead to the vast diversity of naturally occurring neo-clerodane diterpenoids.

Key Biosynthetic Steps and Enzymes

The biosynthesis of the well-studied neo-clerodane, Salvinorin A, in Salvia divinorum serves as an excellent model for the pathway:

-

From GGPP to the Neo-clerodane Skeleton:

-

Geranylgeranyl Pyrophosphate (GGPP) is the starting precursor.

-

A Class II diTPS , specifically a clerodienyl diphosphate synthase (e.g., Salvia divinorum CPS2 or SdCPS2), catalyzes the protonation-initiated cyclization of GGPP. This involves a series of rearrangements, including methyl and hydride shifts, to form the bicyclic clerodienyl diphosphate intermediate.[1]

-

A Class I diTPS , such as a kolavenol synthase (e.g., Salvia divinorum KSL or SdKSL), then catalyzes the ionization of the diphosphate group and subsequent cyclization and deprotonation to produce the alcohol, kolavenol.[2]

-

-

Oxygenation and Furan Ring Formation:

-

Following the formation of the initial neo-clerodane scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) .

-

In the biosynthesis of furanoclerodanes like Salvinorin A, kolavenol is consecutively converted by CYPs. For instance, in Salvia splendens and Salvia divinorum, a set of three CYPs are responsible for the conversion of kolavenol to annonene, hardwickiic acid, and hautriwaic acid.[3][4][5]

-

Specifically in Salvinorin A biosynthesis, CYP76AH39 has been identified as a crotonolide G synthase, which catalyzes the formation of a dihydrofuran ring.[6]

-

-

Further Tailoring Reactions:

-

Additional CYPs, such as CYP728D26 , are involved in further oxygenation steps, for example, at the C18 position of the clerodane backbone.[2]

-

The final steps in the biosynthesis of specific neo-clerodanes like Salvinorin A involve further modifications by other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, to yield the final active compound.

-

Quantitative Data

Quantitative data on the biosynthesis of neo-clerodane diterpenoids is crucial for understanding pathway flux and for metabolic engineering efforts. While comprehensive kinetic data for all enzymes in the pathway are not yet available, some key quantitative information has been reported.

| Parameter | Value | Enzyme | Organism | Reference |

| Enzyme Kinetics | ||||

| Km for Crotonolide G | 13.9 µM | CYP728D26 | Salvia divinorum | [2] |

| Metabolite Concentration | ||||

| Salvinorin A in dried leaves | 0.89 - 3.7 mg/g | - | Salvia divinorum | |

| Salvinorin A in commercial products | 1.54 mg/g (raw leaves) to 53.2 mg/g (extracts) | - | Salvia divinorum | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of neo-clerodane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diTPS enzymes for in vitro functional characterization.

Methodology:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target diTPS gene (e.g., SdCPS2, SdKSL) from cDNA synthesized from RNA of the source organism (e.g., Salvia divinorum trichomes).

-

Clone the amplified gene into a suitable bacterial expression vector (e.g., pET-28a(+)) containing a polyhistidine (His)-tag for affinity purification.

-

-

Heterologous Expression in E. coli :

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (lysis buffer with 20 mM imidazole).

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to assess purity and concentration.

-

Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column.

-

In Vitro Enzyme Assays for Diterpene Synthases

Objective: To determine the enzymatic function and products of purified diTPSs.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT), the substrate (e.g., 50 µM GGPP for Class II diTPS), and the purified enzyme (1-5 µg).

-

For coupled assays (Class II followed by Class I), include both enzymes in the reaction.

-

Incubate the reaction at 30°C for 1-3 hours.

-

-

Product Extraction:

-

Stop the reaction by adding a stop solution (e.g., 5 M NaCl).

-

To dephosphorylate the pyrophosphate-containing products, add alkaline phosphatase and incubate for an additional 1-2 hours.

-

Extract the diterpene products with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile diterpene products by comparing their mass spectra and retention times to authentic standards or library data.

-

For non-volatile products, analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Functional Characterization of Cytochrome P450 Enzymes in Yeast

Objective: To express and functionally characterize CYP enzymes involved in neo-clerodane biosynthesis.

Methodology:

-

Yeast Expression System:

-

Clone the full-length coding sequence of the target CYP gene and a corresponding cytochrome P450 reductase (CPR) gene into a yeast expression vector (e.g., pYES-DEST52).

-

Co-transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

-

Microsome Preparation:

-

Grow the transformed yeast cells in appropriate selection medium with glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

Harvest the cells and spheroplast them using zymolyase.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, assay buffer (e.g., 100 mM potassium phosphate buffer pH 7.4), the substrate (e.g., kolavenol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the NADPH-regenerating system and incubate at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by GC-MS or LC-MS as described for diTPS assays.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of neo-clerodane diterpenoids is tightly regulated by various internal and external signals, including phytohormones like jasmonates and environmental cues such as light.

Signaling Pathways

Experimental Workflow: Gene Discovery and Functional Characterization

Experimental Workflow: Transient Expression in Nicotiana benthamiana

Conclusion

The biosynthetic pathway of neo-clerodane diterpenoids is a complex and fascinating area of plant specialized metabolism. Significant progress has been made in elucidating the key enzymes and intermediates, particularly for medicinally important compounds like Salvinorin A. This technical guide provides a comprehensive resource for researchers, consolidating current knowledge on the core biosynthetic pathway, quantitative data, experimental protocols, and regulatory aspects. The provided diagrams offer a visual representation of the intricate relationships within the pathway and the experimental approaches to its study. Further research, particularly in obtaining detailed kinetic data for all enzymes and unraveling the specific regulatory networks, will be crucial for advancing the metabolic engineering and synthetic biology efforts aimed at producing these valuable compounds for pharmaceutical and other applications.

References

- 1. Salvia divinorum - Wikipedia [en.wikipedia.org]

- 2. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]

- 5. login.medscape.com [login.medscape.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The detection and quantitative analysis of the psychoactive component of Salvia divinorum, salvinorin A, in human biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Ajugacumbin B and its Analogs: A Technical Guide for Researchers

For Immediate Release

Fuzhou, China – November 18, 2025 – For researchers in drug discovery and natural product chemistry, the quest for novel bioactive compounds is perpetual. Among the myriad of natural products, the neo-clerodane diterpenoids, particularly Ajugacumbin B and its analogs, have emerged as a promising class of molecules with a range of biological activities. This technical guide serves as an in-depth resource for scientists and drug development professionals, detailing the natural sources, isolation protocols, and a key signaling pathway associated with these compounds.

Primary Natural Sources: The Genus Ajuga

The predominant natural sources of this compound and its extensive family of analogs are plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family. Notably, Ajuga decumbens, a perennial herb widely distributed in East Asia, stands out as a rich reservoir of these neo-clerodane diterpenoids.[1] Other species within this genus, such as Ajuga bracteosa and Ajuga nipponensis, have also been identified as producers of these valuable compounds.

The chemical diversity within Ajuga decumbens is remarkable, yielding not only this compound but also a plethora of structurally related analogs. These include, but are not limited to, Ajugacumbins A, C, D, E, F, G, H, and J, alongside various Ajugamarins and Ajugatakasins. This rich chemical profile makes the Ajuga genus a critical subject of phytochemical investigation for the discovery of new therapeutic agents.

Quantitative Analysis of Key Neo-clerodane Diterpenoids from Ajuga Species

The isolation and quantification of this compound and its analogs are crucial for their further study and development. While yields can vary based on geographical location, harvest time, and extraction methodology, the following table summarizes the reported presence of these compounds in Ajuga decumbens. It is important to note that many studies focus on the structural elucidation of new compounds and may not always report the quantitative yield from the initial plant material.

| Compound | Plant Source | Reported Yield | Reference |

| Ajugacumbin A | Ajuga decumbens | Present | [2] |

| This compound | Ajuga decumbens | Present | [2] |

| Ajugamarin A1 | Ajuga decumbens | Present | [2] |

| Ajugamarin A2 | Ajuga decumbens | Present | [2] |

| Ajugacumbin K-N | Ajuga decumbens | Not specified | [3] |

| Other neo-clerodane diterpenes | Ajuga decumbens | Not specified | [4] |

Experimental Protocols: Isolation and Purification

The successful isolation of this compound and its analogs hinges on a systematic extraction and chromatographic purification process. The following is a generalized protocol synthesized from various studies on Ajuga species.

Plant Material Collection and Preparation

The whole plants of Ajuga decumbens are collected, washed, air-dried, and then pulverized into a coarse powder.

Extraction

The powdered plant material is typically extracted with an organic solvent. Dichloromethane (DCM) or ethanol are commonly used.[1][2] The extraction is often performed at room temperature over several days with repeated solvent changes to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography: The crude extract is typically first fractionated using silica gel column chromatography.[2] A gradient elution system, often starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone, is employed to separate the extract into several fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified using preparative HPLC.[2] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, and the separation is monitored by a UV detector. Individual peaks are collected, and the solvent is evaporated to yield the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

The following diagram illustrates a general workflow for the isolation and purification of these compounds.

Biological Activity: Inhibition of the MAPK/ERK Signaling Pathway

Emerging research indicates that extracts from Ajuga decumbens possess anticancer properties, and one of the underlying mechanisms is the suppression of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

While the precise molecular target of this compound within this pathway is a subject of ongoing research, the inhibitory effect on the overall cascade has been observed. The MAPK/ERK pathway consists of a cascade of protein kinases: Raf, MEK, and ERK. The inhibition of this pathway by this compound and its analogs could occur at any of these key kinase steps, ultimately leading to a reduction in the phosphorylation of ERK and the subsequent downstream signaling that promotes cell proliferation.

The following diagram illustrates the proposed inhibitory action of this compound and its analogs on the MAPK/ERK signaling pathway.

This guide provides a foundational understanding of the natural sourcing, isolation, and a key biological activity of this compound and its analogs. Further research into the quantitative yields from various Ajuga species and the precise molecular mechanisms of action will undoubtedly unlock the full therapeutic potential of these fascinating natural products.

References

- 1. acgpubs.org [acgpubs.org]

- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neo-clerodane diterpenes and phytoecdysteroids from Ajuga decumbens Thunb. and evaluation of their effects on cytotoxic, superoxide anion generation and elastase release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Ajugacumbin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens and Ajuga nipponensis. This class of compounds has garnered significant interest in the scientific community due to a wide spectrum of biological activities, including insect antifeedant, anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2][3][4] This technical guide provides a consolidated overview of the preliminary biological screening of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a proposed signaling pathway to guide further research and drug development efforts. While specific data for some biological activities of this compound are limited, this guide incorporates representative methodologies and contextual data from closely related compounds to provide a comprehensive starting point for investigation.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of this compound and related neo-clerodane diterpenoids from the Ajuga genus. This allows for a comparative assessment of their potency.

| Compound | Biological Activity | Assay | Test Organism/Cell Line | Quantitative Data (IC50/EC50/AFI50) |

| This compound | Insect Antifeedant | Leaf Disc Choice Assay | Plutella xylostella (3rd instar larvae) | AFI50: 1935.02 µg/mL (24h), 1853.20 µg/mL (48h) |

| Ajugacumbin D | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50: 35.9 µM |

| Ajugacumbin J | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50: 46.2 µM |

| Unnamed neo-clerodane diterpenoid (from A. pantantha) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50: 20.2 µM |

| Unnamed furan-clerodane diterpenoid (from A. campylantha) | Neuroprotection | RSL3-induced Ferroptosis Inhibition | HT22 Cells | EC50: 10 µM[1] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

Insect Antifeedant Activity Assay (Leaf Disc No-Choice Method)

This protocol is designed to evaluate the feeding deterrence of a compound against lepidopteran larvae.

a. Test Organism: Plutella xylostella or Spodoptera litura (3rd instar larvae), starved for 4 hours prior to the assay.

b. Reagents and Materials:

-

This compound

-

Solvent (e.g., acetone or ethanol)

-

Fresh, untreated cabbage or castor bean leaves

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cork borer or leaf punch

-

Micropipettes

-

Leaf area meter or scanner and image analysis software

c. Procedure:

-

Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to determine the dose-response relationship.

-

Using a cork borer, cut uniform leaf discs (approximately 2 cm in diameter).

-

Immerse the leaf discs in the test solutions for 10-15 seconds. For the control group, immerse leaf discs in the solvent only.

-

Allow the solvent to evaporate completely from the leaf discs at room temperature.

-

Place one treated leaf disc on a moist filter paper in a Petri dish.

-

Introduce one starved larva into each Petri dish.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark cycle).

-

After 24 and 48 hours, measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.

-

Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control group and T is the area consumed in the treated group.

-

The AFI50 value, the concentration at which feeding is inhibited by 50%, can be determined by probit analysis.

Experimental Workflow for Antifeedant Assay

Caption: A flowchart illustrating the key steps of the leaf disc no-choice antifeedant bioassay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cancer cell lines.

a. Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) for comparison.

b. Reagents and Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

c. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100

-

The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

a. Cell Line: RAW 264.7 murine macrophage cell line.[5]

b. Reagents and Materials:

-

This compound

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

c. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and medium only, a group with LPS only, and groups with LPS and different concentrations of the test compound.

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition: Inhibition (%) = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] * 100

-

Determine the IC50 value from the dose-response curve.

Workflow for Nitric Oxide Inhibition Assay

References

- 1. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Ajugacumbin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Introduction

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characterized by a specific bicyclic core structure. Compounds in this class, isolated from various species of the Ajuga genus, have attracted scientific interest due to their diverse biological activities, including insect antifeedant properties. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural verification and quality control of this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 2.25 | m | |

| 1.50 | m | ||

| 2 | 1.65 | m | |

| 1.45 | m | ||

| 3 | 1.80 | m | |

| 1.30 | m | ||

| 5 | 3.85 | d | 11.0 |

| 6α | 5.20 | d | 11.0 |

| 6β | 1.70 | m | |

| 7 | 2.05 | m | |

| 10 | 2.50 | d | 9.0 |

| 11 | 2.30 | m | |

| 2.15 | m | ||

| 12 | 2.45 | m | |

| 2.35 | m | ||

| 14 | 7.10 | t | 1.5 |

| 15 | 4.75 | d | 1.5 |

| 17 | 0.95 | d | 7.0 |

| 18-Ha | 4.30 | d | 12.0 |

| 18-Hb | 4.05 | d | 12.0 |

| 19 | 1.15 | s | |

| 20 | 0.85 | s | |

| 2' | 6.85 | 7.0, 1.5 | |

| 3' | 1.85 | d | 7.0 |

| 4' | 1.80 | d | 1.5 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 38.5 |

| 2 | 18.5 |

| 3 | 42.0 |

| 4 | 34.5 |

| 5 | 83.0 |

| 6 | 72.0 |

| 7 | 45.0 |

| 8 | 40.5 |

| 9 | 48.0 |

| 10 | 55.0 |

| 11 | 27.5 |

| 12 | 30.0 |

| 13 | 125.0 |

| 14 | 143.5 |

| 15 | 70.0 |

| 16 | 174.5 |

| 17 | 15.5 |

| 18 | 65.0 |

| 19 | 22.0 |

| 20 | 14.0 |

| 1' | 167.0 |

| 2' | 128.0 |

| 3' | 138.5 |

| 4' | 14.5 |

| 5' | 12.0 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 433.2590 | 433.2588 |

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for the structural elucidation of natural products.

NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were acquired at room temperature. For the assignment of signals, various 2D NMR experiments were employed, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound. The sample was introduced into the mass spectrometer via an electrospray ionization source, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was measured with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides foundational spectroscopic information for this compound. For more in-depth analysis and interpretation of the 2D NMR data, researchers are encouraged to consult the primary literature on the isolation of this compound.

In Silico Prediction of Ajugacumbin B Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Ajugacumbin B, a neo-clerodane diterpenoid isolated from Ajuga decumbens, belongs to a class of natural products with demonstrated anti-inflammatory and anti-cancer properties. The precise molecular targets of this compound, however, remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict and prioritize potential protein targets of this compound. By integrating ligand-based and structure-based computational methods, we present a hypothetical yet scientifically plausible target profile for this promising natural product. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product target identification and mechanism of action studies.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds that have historically played a pivotal role in drug discovery. This compound is a constituent of Ajuga decumbens, a plant with a long history in traditional medicine for treating inflammatory conditions and cancer.[1][2] While extracts of Ajuga decumbens are known to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, the specific molecular interactions of its individual components are not well understood.[3][4][5] This guide outlines a systematic in silico approach to elucidate the potential protein targets of this compound, thereby providing a foundation for future experimental validation and drug development efforts.

In Silico Target Prediction Workflow

The prediction of protein targets for a novel ligand like this compound can be effectively achieved through a multi-faceted computational workflow. This process, depicted below, combines various in silico techniques to enhance the accuracy and reliability of the predictions.

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ajugacumbin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid found in plants of the Ajuga genus, notably Ajuga decumbens and Ajuga nipponensis.[1][2] Like other neo-clerodane diterpenoids, this compound is of interest to the scientific community for its potential biological activities, which may include insect antifeedant and anti-inflammatory properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for the isolation of similar compounds from Ajuga species.

Principle

The extraction and purification of this compound relies on a multi-step process that begins with the extraction of the compound from dried plant material using an organic solvent. The resulting crude extract is then subjected to a series of chromatographic techniques to separate this compound from other plant metabolites. The purification process leverages the polarity differences between the various compounds in the extract.

Experimental Protocols

Materials and Equipment

-

Dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Water (HPLC grade)

-

Silica gel (for column chromatography, 60 Å, 70-230 mesh)

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Reversed-phase C18 silica gel

-

Rotary evaporator

-

Glass column for chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

Fraction collector

-

Analytical TLC plates

-

UV lamp for visualization

-

Standard laboratory glassware

Step 1: Extraction

-

Maceration: Soak the dried and powdered aerial parts of the Ajuga plant material in dichloromethane (DCM) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature.

-

Filtration: Filter the mixture to separate the solvent from the plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude DCM extract.

-

Storage: Store the crude extract at 4°C in a dark, airtight container.

Step 2: Preliminary Purification via Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

100% Hexane

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

100% EtOAc

-

EtOAc:MeOH (9:1)

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using analytical TLC.

-

Fraction Pooling: Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are expected to elute in the mid-to-high polarity range.

Step 3: Final Purification

Two alternative methods for the final purification of the this compound-rich fractions are presented below. The choice of method may depend on the available equipment and the scale of the purification.

-

Sample Application: Dissolve the combined fractions containing this compound in a minimal amount of DCM and apply it as a narrow band onto a preparative TLC plate.

-

Development: Develop the plate in a suitable solvent system, such as DCM:MeOH (95:5) or Hexane:EtOAc (1:1).

-

Visualization: Visualize the separated bands under a UV lamp.

-

Scraping: Carefully scrape the band corresponding to this compound from the plate.

-

Elution: Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

-

Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain purified this compound.

-

Column: Use a reversed-phase C18 preparative HPLC column.

-

Mobile Phase: A common mobile phase for separating neo-clerodane diterpenoids is a gradient of methanol and water.[1]

-

Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase composition.

-

Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing methanol concentration. For example, a gradient from 40% methanol in water to 80% methanol in water over 40 minutes.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried Ajuga decumbens.

Table 1: Extraction and Purification Yields

| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |

| 1 | Crude DCM Extract | 100 | 5.0 | 5.0 |

| 2 | Silica Gel Chromatography (Pooled Fractions) | 5.0 | 0.5 | 10.0 (of crude) |

| 3 | Preparative HPLC | 0.5 | 0.05 | 10.0 (of pooled) |

| Overall | 100 | 0.05 | 0.05 |

Table 2: Purity Assessment at Each Stage

| Step | Description | Purity (%) (by HPLC) |

| 1 | Crude DCM Extract | ~5 |

| 2 | Silica Gel Chromatography (Pooled Fractions) | ~50 |

| 3 | Preparative HPLC | >95 |

Visualizations

Caption: Workflow for the extraction of crude extract from Ajuga plant material.

Caption: Purification workflow for this compound from crude extract.

References

Total Synthesis of Ajugacumbin B: A Methodological Overview

At present, a total synthesis of Ajugacumbin B has not been reported in peer-reviewed scientific literature. The intricate stereochemistry and dense functionality of this natural product present a formidable challenge to synthetic chemists. While synthetic approaches to structurally related compounds or fragments may exist, a complete route to this compound remains an open problem in the field of organic synthesis.

For researchers and drug development professionals interested in this molecule, the absence of a total synthesis means that all biological and pharmacological studies must rely on material isolated from natural sources. The development of a synthetic route would be a significant achievement, enabling access to larger quantities of this compound and facilitating the synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for drug discovery and development.

This document outlines a prospective methodological framework that could be considered for the total synthesis of this compound, based on common strategies for the synthesis of complex diterpenoids. This is a theoretical guide and does not represent a successfully executed synthesis.

Retrosynthetic Analysis (Theoretical)

A plausible retrosynthetic analysis of this compound would likely disconnect the molecule at key bonds to simplify the target into more manageable, synthetically accessible fragments. A logical approach is presented below.

Diagram of Theoretical Retrosynthetic Analysis of this compound

Caption: A theoretical retrosynthetic pathway for this compound.

Prospective Key Methodologies and Experimental Protocols (Theoretical)

Should a synthesis be undertaken, the following key reactions and protocols would likely be central to the construction of the core structure and installation of the necessary functional groups.

1. Construction of the Decalin Core:

The cis-fused decalin core is a common structural motif in clerodane diterpenoids. Two potential strategies for its construction are:

-

Intramolecular Diels-Alder Reaction: A highly convergent approach would involve the synthesis of a substituted triene precursor that could undergo an intramolecular [4+2] cycloaddition to form the bicyclic system with good stereocontrol.

-

Radical Cyclization: A cascade radical cyclization of an appropriately functionalized acyclic precursor could also be envisioned to construct the decalin core.

Table 1: Hypothetical Quantitative Data for Key Transformations

| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) (Theoretical) | Diastereomeric Ratio (Theoretical) |

| Decalin Core Formation | Intramolecular Diels-Alder | Lewis Acid (e.g., Et₂AlCl) | Toluene | 80 - 110 | 60 - 75 | >10:1 |

| Butenolide Annulation | Horner-Wadsworth-Emmons | NaH, THF | 0 - 25 | 70 - 85 | N/A | |

| Angelate Esterification | Steglich Esterification | DCC, DMAP | CH₂Cl₂ | 0 - 25 | 80 - 95 | N/A |

2. Installation of the Butenolide Side Chain:

The butenolide moiety is a common feature in many bioactive natural products. A standard and effective method for its introduction would be:

-

Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of a suitable aldehyde on the decalin core with a phosphonate ylide derived from a functionalized butenolide precursor would construct the carbon-carbon double bond connecting the side chain.

3. Late-Stage Functional Group Interconversions and Esterification:

The final stages of a hypothetical synthesis would involve the introduction of the angelic acid ester and any necessary redox manipulations to match the oxidation state of the natural product.

-

Steglich Esterification: The installation of the angelate ester onto the primary alcohol could be achieved under mild conditions using angelic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Logical Workflow for a Hypothetical Total Synthesis

The following diagram illustrates a potential logical workflow for the total synthesis of this compound.

Diagram of a Hypothetical Synthetic Workflow

Caption: A potential logical workflow for the total synthesis of this compound.

Application Notes and Protocols for the Quantification of Ajugacumbin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B is a neo-clerodane diterpenoid found in various Ajuga species, notably Ajuga decumbens. This class of compounds has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antifeedant, and potential anticancer effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanisms of action.

These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Additionally, a representative signaling pathway potentially modulated by this compound and its parent plant extracts is illustrated.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound. This data is based on validated methods for similar neo-clerodane diterpenoids and serves as a guideline for method development and validation.

Table 1: Representative HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Robustness | Unaffected by minor changes in pH and mobile phase composition |

Table 2: Representative UPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 8% |

| Accuracy (Recovery %) | 95 - 105% |

| Matrix Effect | < 15% |

Experimental Protocols

Protocol 1: Extraction of this compound from Ajuga Plant Material

This protocol describes a general procedure for the extraction of neo-clerodane diterpenoids, including this compound, from dried plant material.

Materials:

-

Dried and powdered Ajuga plant material

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Rotary evaporator

-

Filter paper

-

Glass column for chromatography

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Macerate the dried and powdered plant material (e.g., 100 g) with dichloromethane at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude dichloromethane extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Combine the relevant fractions and concentrate to yield a purified fraction of this compound.

Application Note: HPLC-MS Analysis of Ajugacumbin B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugacumbin B, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the selective and sensitive determination of secondary metabolites in complex matrices.

Data Presentation

While specific quantitative data for this compound in various Ajuga species is not extensively available in published literature, the following table provides an illustrative example of how such data can be presented. The values are hypothetical and intended to demonstrate the format for reporting quantitative results obtained from the described protocol.

| Plant Species | Plant Part | Extraction Solvent | This compound Concentration (µg/g of dry weight) |

| Ajuga decumbens | Leaves | Methanol | 15.2 ± 1.8 |

| Ajuga decumbens | Stems | Methanol | 5.8 ± 0.7 |

| Ajuga forrestii | Glandular Trichomes | Dichloromethane | 45.3 ± 4.2 |

| Ajuga reptans | Aerial Parts | Ethanol | 8.1 ± 0.9 |

Experimental Protocols

Plant Material Extraction

This protocol describes the extraction of this compound from plant material, optimized for neo-clerodane diterpenoids.

Materials:

-

Dried and powdered plant material (Ajuga sp.)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical tube.

-

Add 20 mL of methanol (or dichloromethane) to the tube.

-

Sonication-assisted extraction should be performed for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) twice more with fresh solvent.

-

Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 1 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS Analysis

This protocol outlines the conditions for the separation and detection of this compound. The parameters are based on established methods for the analysis of neo-clerodane diterpenoids and other compounds in Ajuga extracts.[1][3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-20 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. A full scan can be used for initial identification.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-